molecular formula C24H25N3O4 B11313481 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11313481
M. Wt: 419.5 g/mol
InChI Key: IUFXCNCIVCEPMQ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Benzodioxin Ring: This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with nitriles in the presence of a base.

    Coupling Reactions: The final step involves coupling the benzodioxin and oxazole intermediates with the appropriate amine and carboxylic acid derivatives under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: It serves as a tool to explore the mechanisms of various biochemical pathways.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and oxazole rings may facilitate binding to active sites, while the carboxamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both benzodioxin and oxazole rings, along with the carboxamide linkage, allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O4/c28-24(25-16-20(27-10-4-5-11-27)17-6-2-1-3-7-17)19-15-22(31-26-19)18-8-9-21-23(14-18)30-13-12-29-21/h1-3,6-9,14-15,20H,4-5,10-13,16H2,(H,25,28)

InChI Key

IUFXCNCIVCEPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5

Origin of Product

United States

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